Pioglitazone
Pioglitazone
Pioglitazone is an orally-active thiazolidinedione with antidiabetic properties and potential antineoplastic activity. Pioglitazone activates peroxisome proliferator-activated receptor gamma (PPAR-gamma), a ligand-activated transcription factor, thereby inducing cell differentiation and inhibiting cell growth and angiogenesis. This agent also modulates the transcription of insulin-responsive genes, inhibits macrophage and monocyte activation, and stimulates adipocyte differentiation.
Pioglitazone is an insulin sensitizing agent and thiazolidinedione that is indicated for the treatment of type 2 diabetes. Pioglitazone has been linked to rare instances of acute liver injury.
Pioglitazone, also known as actos or duetact, belongs to the class of organic compounds known as phenol ethers. These are aromatic compounds containing an ether group substituted with a benzene ring. Pioglitazone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Pioglitazone has been detected in multiple biofluids, such as urine and blood. Within the cell, pioglitazone is primarily located in the cytoplasm and membrane (predicted from logP). Pioglitazone can be converted into hydroxypioglitazone. Pioglitazone is formally rated as a probable carcinogen (by IARC 2A) and is also a potentially toxic compound.
Pioglitazone is an insulin sensitizing agent and thiazolidinedione that is indicated for the treatment of type 2 diabetes. Pioglitazone has been linked to rare instances of acute liver injury.
Pioglitazone, also known as actos or duetact, belongs to the class of organic compounds known as phenol ethers. These are aromatic compounds containing an ether group substituted with a benzene ring. Pioglitazone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Pioglitazone has been detected in multiple biofluids, such as urine and blood. Within the cell, pioglitazone is primarily located in the cytoplasm and membrane (predicted from logP). Pioglitazone can be converted into hydroxypioglitazone. Pioglitazone is formally rated as a probable carcinogen (by IARC 2A) and is also a potentially toxic compound.
Brand Name:
Vulcanchem
CAS No.:
105355-27-9
VCID:
VC20798010
InChI:
InChI=1S/C19H20N2O3S/c1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17/h3-8,12,17H,2,9-11H2,1H3,(H,21,22,23)
SMILES:
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3
Molecular Formula:
C19H20N2O3S
Molecular Weight:
356.4 g/mol
Pioglitazone
CAS No.: 105355-27-9
Cat. No.: VC20798010
Molecular Formula: C19H20N2O3S
Molecular Weight: 356.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Pioglitazone is an orally-active thiazolidinedione with antidiabetic properties and potential antineoplastic activity. Pioglitazone activates peroxisome proliferator-activated receptor gamma (PPAR-gamma), a ligand-activated transcription factor, thereby inducing cell differentiation and inhibiting cell growth and angiogenesis. This agent also modulates the transcription of insulin-responsive genes, inhibits macrophage and monocyte activation, and stimulates adipocyte differentiation. Pioglitazone is an insulin sensitizing agent and thiazolidinedione that is indicated for the treatment of type 2 diabetes. Pioglitazone has been linked to rare instances of acute liver injury. Pioglitazone, also known as actos or duetact, belongs to the class of organic compounds known as phenol ethers. These are aromatic compounds containing an ether group substituted with a benzene ring. Pioglitazone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Pioglitazone has been detected in multiple biofluids, such as urine and blood. Within the cell, pioglitazone is primarily located in the cytoplasm and membrane (predicted from logP). Pioglitazone can be converted into hydroxypioglitazone. Pioglitazone is formally rated as a probable carcinogen (by IARC 2A) and is also a potentially toxic compound. |
|---|---|
| CAS No. | 105355-27-9 |
| Molecular Formula | C19H20N2O3S |
| Molecular Weight | 356.4 g/mol |
| IUPAC Name | 5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
| Standard InChI | InChI=1S/C19H20N2O3S/c1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17/h3-8,12,17H,2,9-11H2,1H3,(H,21,22,23) |
| Standard InChI Key | HYAFETHFCAUJAY-UHFFFAOYSA-N |
| SMILES | CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3 |
| Canonical SMILES | CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3 |
| Colorform | Colorless needles from dimethylformamide and wate |
| Melting Point | 193-194C 183-184 °C 183-184°C |
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